molecular formula C7H13ClN2O2 B2528700 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride CAS No. 2309461-06-9

8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride

Cat. No. B2528700
CAS RN: 2309461-06-9
M. Wt: 192.64
InChI Key: BOFAMEDNFGABDP-UHFFFAOYSA-N
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Description

The compound "8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various diazaspirodecanone derivatives, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their biological activities, including antihypertensive effects and inhibition of calcium uptake in neural tissues .

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives involves the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substituents at the 8 position. For instance, compounds with 2-(3-indolyl)ethyl and 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl substituents have been prepared and tested for their antihypertensive properties . Another study synthesized 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones and barbituric acids without using any catalyst . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride".

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis . These techniques could similarly be employed to analyze the molecular structure of "8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactivity of diazaspirodecanone derivatives is explored in the context of their biological activities. For example, the antihypertensive activity of these compounds is attributed to their ability to function as alpha-adrenergic blockers . Another study suggests that the inhibitory effect on neural Ca-uptake and protection against brain edema and memory deficits may be related to the compounds' actions on intracellular Ca2+ and Na+ movements . These findings provide a basis for understanding the potential chemical reactions and interactions that "8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride" may undergo in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspirodecanone derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, the synthesis and structural confirmation of these compounds imply that they possess distinct physical and chemical characteristics that can be experimentally determined . These properties are essential for understanding the compound's behavior in various environments and for optimizing its synthesis and application.

Scientific Research Applications

Antihypertensive Activity

Research has identified derivatives of 8-Oxa-2,5-diazaspiro[3.6]decan-6-one as potential antihypertensive agents. For instance, compounds substituted at the 8 position with specific groups showed significant antihypertensive effects in spontaneous hypertensive rats. Some derivatives demonstrated a mixed alpha- and beta-adrenergic receptor blocking activity, primarily acting as alpha-adrenergic blockers with varying degrees of receptor specificity (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

Derivatives have also been studied for their neuroprotective and antiamnesic properties. Notably, a series of derivatives showed potent inhibitory action on Ca-uptake into cerebrocortical synaptosomes and protective effects against brain edema and memory deficits induced by various agents. These effects suggest potential applications in treating cognitive disorders and brain edema, with mechanisms possibly involving intracellular Ca^2+ and Na^+ movements (Tóth et al., 1997).

Muscarinic Agonism

A study on novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists revealed compounds with high affinities for M1 and M2 receptors and in vivo muscarinic activity. These findings indicate potential applications in treating cognitive impairments through modulation of muscarinic receptors (Tsukamoto et al., 1995).

Chronic Kidney Disease Treatment

Another derivative, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea, was identified as a potent inhibitor of soluble epoxide hydrolase (sEH), showing promise as an orally active agent for treating chronic kidney diseases. This compound demonstrated significant efficacy in lowering serum creatinine in a rat model of kidney disease (Kato et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, which indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

8-oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-3-11-2-1-7(9-6)4-8-5-7;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFAMEDNFGABDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)NC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride

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